

Spectroscopic Profile of 2-(Trifluoromethyl)isonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2-(Trifluoromethyl)isonicotinic acid*

Cat. No.: *B158358*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-(Trifluoromethyl)isonicotinic acid** (CAS No. 131747-41-6), a key building block in pharmaceutical and agrochemical research. Due to the limited availability of experimentally derived public data, this document presents predicted spectral information obtained from validated computational models, alongside standardized experimental protocols for acquiring such data.

Compound Information

Property	Value
Compound Name	2-(Trifluoromethyl)isonicotinic acid
Synonyms	2-(Trifluoromethyl)-4-pyridinecarboxylic acid
CAS Number	131747-41-6
Molecular Formula	C ₇ H ₄ F ₃ NO ₂
Molecular Weight	191.11 g/mol
Structure	 Chemical structure of 2-(Trifluoromethyl)isonicotinic acid

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-(Trifluoromethyl)isonicotinic acid**. These predictions are based on computational algorithms and provide a reliable reference for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~13.5	Singlet (broad)	1H	-COOH
~8.90	Doublet	1H	H-6
~8.10	Singlet	1H	H-3
~7.95	Doublet	1H	H-5

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~165.5	-COOH
~151.0 (quartet)	C-2 (coupled to -CF ₃)
~150.0	C-6
~145.0	C-4
~125.0	C-5
~122.0 (quartet)	-CF ₃
~120.0	C-3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
1760-1690	Strong	C=O stretch (Carbonyl)
1600-1450	Medium	C=C and C=N stretches (Aromatic ring)
1320-1210	Strong	C-O stretch
1350-1150	Strong	C-F stretches (Trifluoromethyl group)
950-910	Medium, Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
191	100	[M] ⁺ (Molecular Ion)
174	~40	[M-OH] ⁺
146	~60	[M-COOH] ⁺
122	~30	[M-CF ₃] ⁺
94	~25	[C ₅ H ₂ N] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for aromatic carboxylic acids like **2-(Trifluoromethyl)isonicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **2-(Trifluoromethyl)isonicotinic acid** (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- NMR tubes (5 mm diameter)
- NMR Spectrometer (e.g., Bruker, Jeol, 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
 - A larger number of scans will be required due to the lower natural abundance of ^{13}C (typically several hundred to thousands).
 - Process the data similarly to the ^1H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- **2-(Trifluoromethyl)isonicotinic acid** (1-2 mg)
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press
- FTIR Spectrometer with a sample holder

Procedure (KBr Pellet Method):

- Sample Preparation:

- Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
 - Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and compare them to known functional group frequencies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **2-(Trifluoromethyl)isonicotinic acid** (sub-milligram quantity)
- Volatile solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer (e.g., GC-MS with EI source, LC-MS with ESI source)

Procedure (Electron Ionization - GC-MS):

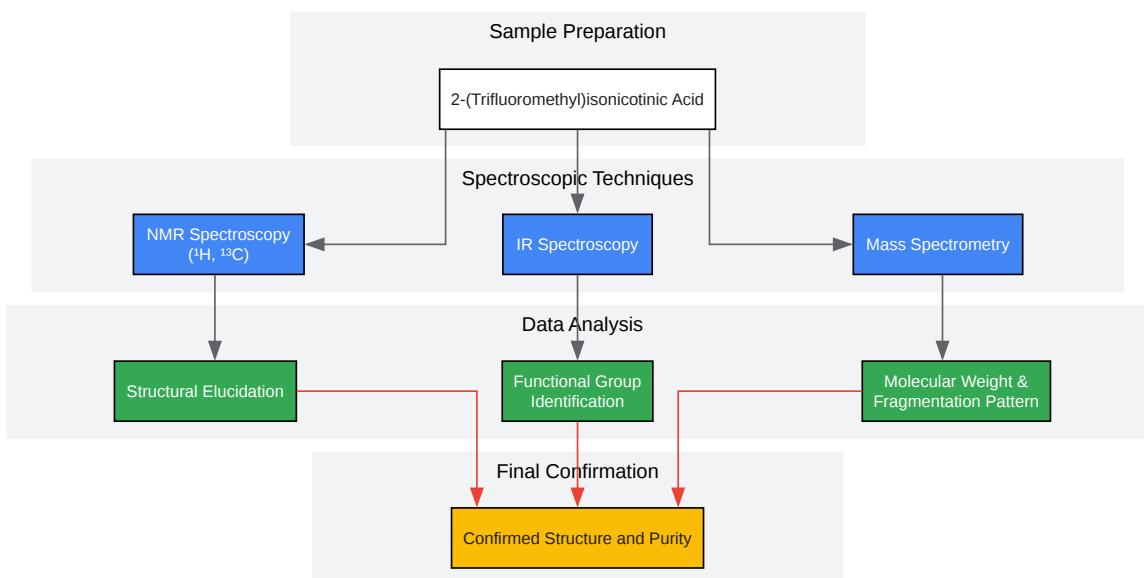
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
- Instrument Setup:
 - Set the GC oven temperature program appropriate for the analyte's volatility.

- Set the ion source temperature (e.g., 200-250 °C).
- Use a standard electron energy of 70 eV.
- Data Acquisition:
 - Inject the sample solution into the GC-MS system.
 - The compound will be separated by the GC column and then enter the mass spectrometer.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-(Trifluoromethyl)isonicotinic acid**.

Workflow for Spectroscopic Analysis of 2-(Trifluoromethyl)isonicotinic Acid

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Caption: Spectroscopic analysis workflow.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
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